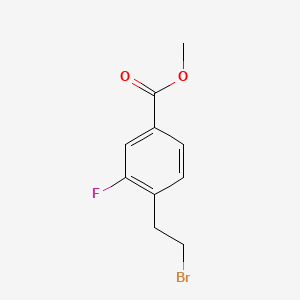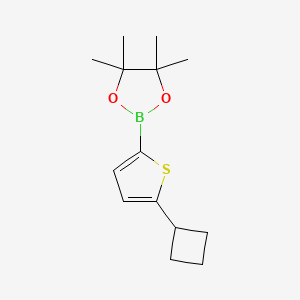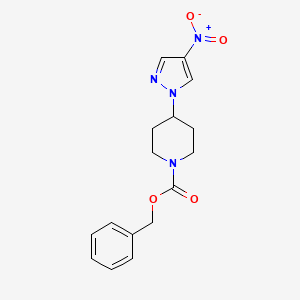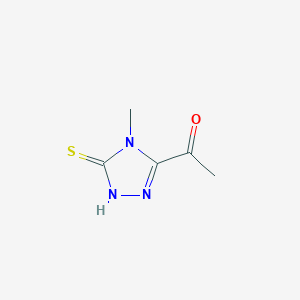
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The presence of a sulfanyl group and a methyl group on the triazole ring further defines its structure
準備方法
The synthesis of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the ethanone group but shares the triazole and sulfanyl functionalities.
4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl sulfanyl compounds: Contain a pyridine ring instead of the ethanone group.
4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl sulfanyl compounds: Contain a phenyl group instead of the ethanone group. These compounds highlight the versatility of the triazole ring system and the impact of different substituents on their properties and applications.
特性
分子式 |
C5H7N3OS |
|---|---|
分子量 |
157.20 g/mol |
IUPAC名 |
1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H7N3OS/c1-3(9)4-6-7-5(10)8(4)2/h1-2H3,(H,7,10) |
InChIキー |
OALVQZQHXJGWQQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NNC(=S)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


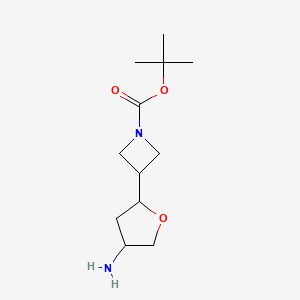

![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
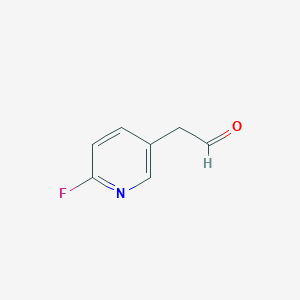


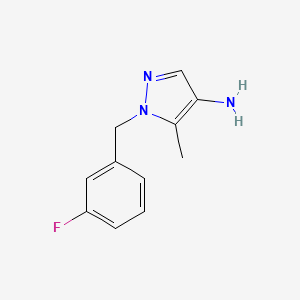

![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)
